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3-(chloromethyl)-6-methoxy-2-methylpyridine - 853569-72-9

3-(chloromethyl)-6-methoxy-2-methylpyridine

Catalog Number: EVT-6418350
CAS Number: 853569-72-9
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-3-methoxy-2-methylpyridine N-Oxide

    Compound Description: This compound is an N-oxide derivative of a pyridine compound. The research primarily focuses on optimizing its preparation technology to be environmentally friendly and cost-effective [].

2-Chloro-6-methoxy-3-methylpyridine

    Compound Description: This compound is a halogenated pyridine derivative. The research focuses on developing a facile, practical, and industrially scalable synthesis method for this compound [].

2-Methoxy-5-methylpyridine N-Oxide

    Compound Description: This pyridine N-oxide is an intermediate in the synthesis of 2-chloro-6-methoxy-3-methylpyridine [].

Overview

3-(Chloromethyl)-6-methoxy-2-methylpyridine is a heterocyclic organic compound belonging to the pyridine family. This compound features a chloromethyl group at the third position and a methoxy group at the sixth position of the pyridine ring, along with a methyl group at the second position. It is primarily used as an intermediate in various chemical syntheses and has applications in both organic chemistry and biological research.

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a substituted pyridine. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 3-(chloromethyl)-6-methoxy-2-methylpyridine can be achieved through several methods:

  1. Chloromethylation of 6-Methoxy-2-methylpyridine: This method typically involves the reaction of 6-methoxy-2-methylpyridine with formaldehyde and hydrochloric acid, often in the presence of catalysts such as zinc chloride or aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, yielding the desired product efficiently.
  2. Alternative Synthetic Routes: Other synthetic pathways may involve the use of different chlorination agents or reaction conditions that optimize yield and minimize byproducts. For instance, thionyl chloride can also be employed to facilitate chloromethylation, although care must be taken due to the production of toxic byproducts like sulfur dioxide .

Technical Details

In industrial settings, continuous flow reactors may be utilized to enhance scalability and efficiency in synthesizing this compound. Advanced catalytic systems can also improve both yield and purity during production.

Molecular Structure Analysis

Structure

The molecular structure of 3-(chloromethyl)-6-methoxy-2-methylpyridine consists of a pyridine ring with three substituents:

  • A chloromethyl group (-CH2Cl) at the 3-position,
  • A methoxy group (-OCH3) at the 6-position,
  • A methyl group (-CH3) at the 2-position.

This arrangement influences its reactivity and physical properties.

Data

The molecular formula for this compound is C9H10ClNC_9H_{10}ClN, and its molecular weight is approximately 173.64 g/mol. The presence of electronegative atoms (chlorine and oxygen) contributes to its electrophilic character, particularly in nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methoxy-2-methylpyridine is known to undergo several types of chemical reactions:

  1. Nucleophilic Substitution: The chloromethyl group is highly reactive, enabling nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
  2. Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
  3. Reduction: Reduction processes can convert this compound into other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Technical Details

These reactions are critical for synthesizing more complex organic molecules and exploring biochemical pathways in research settings.

Mechanism of Action

The mechanism of action for 3-(chloromethyl)-6-methoxy-2-methylpyridine primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the chloromethyl group. This characteristic allows it to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, facilitating various synthetic and biological applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: The boiling point is generally around 200 °C (392 °F).
  • Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane.

Chemical Properties

  • Reactivity: Exhibits high reactivity due to the presence of both chloromethyl and methoxy groups.
  • Stability: Stable under normal conditions but sensitive to moisture and strong bases.

These properties make it suitable for various applications in organic synthesis and research.

Applications

Scientific Uses

3-(Chloromethyl)-6-methoxy-2-methylpyridine has several notable applications:

  1. Organic Synthesis: Serves as an important intermediate in synthesizing more complex organic molecules, particularly in developing new synthetic methodologies.
  2. Biological Research: Utilized as a probe in biochemical assays and studies related to enzyme mechanisms due to its electrophilic nature.
  3. Industrial Applications: Employed in producing agrochemicals, dyes, and other specialty chemicals, showcasing its versatility within the chemical industry.
Synthetic Methodologies and Optimization

Friedel-Crafts Acylation Strategies for Pyridine Ring Functionalization

Friedel-Crafts acylation serves as a foundational transformation for constructing substituted pyridine scaffolds essential for synthesizing 3-(chloromethyl)-6-methoxy-2-methylpyridine. The reaction exploits the electron-rich character of methoxy-substituted pyridine intermediates, enabling electrophilic attack at the ortho position relative to the methoxy group. Key studies demonstrate that aluminum chloride catalysis (0.25-0.5 equivalents) combined with acetic anhydride as the acyl source achieves selective C-3 functionalization in methoxy-substituted pyridines under mild conditions (80°C, 6-12 hours). This methodology represents a significant improvement over classical approaches requiring stoichiometric Lewis acid quantities (≥3 equivalents AlCl₃), substantially reducing metal waste while maintaining yields of 53-60% in optimized systems [1] [9].

Substrate electronic effects critically influence acylation efficiency. Methoxy group activation enables reactions at reduced catalyst loadings compared to non-activated pyridines, while methyl substituents provide steric direction without significant electronic deactivation. Catalyst screening reveals that lanthanum triflate offers moderate efficiency (32% yield), whereas zirconium tetrachloride proves less effective (16% yield) under identical conditions [9]. Optimal solvent systems include polar aprotic media (acetonitrile, DMF), though solvent-free protocols have emerged as superior green alternatives (discussed in Section 1.4).

Table 1: Catalyst Performance in Pyridine Acylation Reactions

CatalystEquivalentsReaction Time (h)Temperature (°C)Yield (%)
AlCl₃0.5068053
AlCl₃0.25128060
La(OTf)₃0.1068032
ZrCl₄0.1068016
None-680Trace

Chloromethylation Techniques: Comparative Analysis of Reagents and Catalysts

Chloromethylation of hydroxymethylpyridine intermediates represents the pivotal halogenation step in synthesizing the target compound. Industrial routes predominantly employ thionyl chloride (SOCl₂) due to its superior conversion efficiency (≥95%) and simplified byproduct removal (gaseous SO₂/HCl). Alternative chlorinating agents include oxalyl chloride (requiring catalytic DMF) and phosphorus trichloride, though these exhibit reduced atom economy and increased phosphorus waste streams. Crucially, solvent selection significantly influences reaction outcomes: dichloromethane provides excellent solubility but poses environmental and toxicity concerns, while toluene offers a safer alternative with moderate yield penalties (85-90% vs. 92-95% in DCM) [1] [3].

Catalyst screening reveals zinc chloride as particularly effective for chloromethylation of aromatic systems, operating effectively at 0.5-2 mol% loading. This contrasts with traditional polystyrene resin chloromethylation where stannic chloride historically dominated but caused significant methylene bridging (50-60% pendent group consumption). Weaker Lewis acids (ZnCl₂, AlCl₃) reduce these side reactions to ≤15% while maintaining conversion efficiency. Recent advances demonstrate silicon-based catalysts (Ph₃SiCl/AgClO₄) achieve exceptional selectivity (26:1 β-selectivity) at -10°C, though industrial adoption remains limited by cost [1] [3] [8].

Table 2: Chlorination Reagent Performance Comparison

ReagentCatalystTemperature (°C)Reaction Time (h)Yield (%)Key Byproducts
SOCl₂None0 → 252-492-95SO₂, HCl
(COCl)₂DMF (cat.)-20 → 254-685-88CO, CO₂, HCl
PCl₃None60-806-878-82H₃PO₃, HCl
COCl₂AlCl₃30-403-590-93HCl

Reductive Pathways for Hydroxymethyl Intermediate Conversion

The synthesis of 3-(chloromethyl)-6-methoxy-2-methylpyridine requires keto intermediate reduction to generate the hydroxymethyl precursor. Sodium borohydride (NaBH₄) dominates industrial processes due to its operational simplicity and cost-effectiveness, typically achieving >90% reduction of acetylpyridine intermediates at 0-5°C in methanol/THF mixtures. However, borohydride reduction generates boryl waste streams requiring alkaline hydrolysis, creating environmental processing challenges. Emerging alternatives include:

  • Catalytic hydrogenation: Utilizing Raney nickel or palladium on carbon (5-10% Pd) under mild hydrogen pressure (1-3 atm) achieves quantitative conversion but necessitates specialized equipment and presents safety concerns with pyrophoric catalysts.
  • Metal hydride reduction: Lithium aluminium hydride (LiAlH₄) offers superior reducing power but suffers from moisture sensitivity and generates aluminum waste requiring acidic workup.
  • Biocatalytic routes: Engineered alcohol dehydrogenases show promise for stereoselective reductions under aqueous conditions (pH 7-8, 30°C) but remain limited by substrate scope and enzyme cost [1] [5].

Process economics favor NaBH₄ for batch-scale production despite waste limitations, while continuous-flow hydrogenation presents compelling advantages for large-volume manufacturing. Recent advances demonstrate dimethylamine-borane complexes achieve comparable yields (88-92%) with reduced exotherms and hydrolyzed borane byproducts more amenable to wastewater treatment [1].

Table 3: Reduction Methods for Hydroxymethyl Intermediate Synthesis

Reducing AgentSolventTemperature (°C)Conversion (%)Environmental Impact
NaBH₄MeOH/THF0-5>90Moderate (boron waste)
LiAlH₄Et₂O-10 → 095-98High (aluminum waste)
H₂ (Pd/C 5%)EtOH25-30>99Low (catalyst recycle)
DMS∙BH₃THF2588-92Moderate (sulfur/B waste)

Green Chemistry Approaches: Solvent-Free and Low-Temperature Protocols

Green synthesis innovations focus on eliminating solvent-related waste and reducing energy intensity. Solvent-free Friedel-Crafts acylation represents a transformative advancement, where catalytic aluminum chloride (0.25 equiv) and acetic anhydride react with pyridine substrates under neat conditions at 80°C. This approach eliminates volatile organic compound (VOC) emissions while achieving 57-60% yield – comparable to solvent-mediated systems. The methodology exemplifies atom-economic design by avoiding solvent purification steps and reducing aluminum consumption by 75% versus traditional stoichiometric methods [9].

Complementary mechanochemical activation using ball milling enables chloromethylation at ambient temperatures, circumventing energy-intensive heating processes. This technique achieves 85-90% conversion in 30-60 minutes through solid-state reactivity, significantly reducing thermal decomposition pathways. Additionally, low-temperature chlorination (-30°C to 0°C) using silicon-based catalysts (Ph₃SiCl/AgClO₄) achieves exceptional selectivity (17:1 β:α ratio) by suppressing polysubstitution and resinification side reactions. These protocols align with industrial ecology principles by minimizing E-factors (kg waste/kg product) from >15 in conventional routes to <5 in optimized green processes [4] [7] [9].

The environmental benefits extend beyond waste reduction: solvent-free protocols demonstrate 30-50% energy reduction through eliminated distillation/recovery steps and lower reaction temperatures. Life cycle assessments indicate carbon footprint reductions of 40-60% versus traditional approaches, primarily through decreased solvent production and disposal impacts.

Industrial Scalability of Multi-Step Synthesis Routes

Industrial implementation faces distinct scale-up challenges across the synthetic sequence:

  • Fermentation bottlenecks: Bio-based routes to methoxypyridine precursors suffer from microbial strain instability and oxygen transfer limitations beyond 500L bioreactor scales, requiring extensive metabolic engineering.
  • Reduction hazards: Exothermic borohydride reductions necessitate semi-batch dosing systems and jacketed reactors with emergency cooling capacity to manage thermal runaway risks at >100kg scale.
  • Chlorination containment: Thionyl chloride handling requires vapor containment systems and HCl/SO₂ scrubbing infrastructure, adding 15-20% to capital expenditure versus non-halogenation processes.

Successful manufacturing strategies employ cascading reaction sequences where intermediates proceed without isolation. For example, acetylpyridine reduction followed by solvent exchange enables direct chlorination, reducing processing time by 40% and eliminating two isolation steps. Industry leaders report cost-saving innovations through:

  • Catalyst immobilization: Heterogeneous zinc catalysts on silica supports enable fixed-bed chlorination with >15 recycles (patent CN105198799A)
  • Continuous processing: Flow hydrogenation systems achieve 95% space-time-yield improvement over batch reduction
  • Biofoundry partnerships: Access to automated strain engineering (e.g., London Biofoundry collaborations) accelerates microbe development for precursor synthesis [1] [5].

Economic modeling indicates viable production at >500 kg/year scale with costs dominated by raw materials (55-60%) and waste treatment (15-20%). Further cost reductions require renewable feedstock integration and electrochemical chlorination developments currently at pilot scale.

Table 4: Industrial Scale-Up Challenges and Mitigation Strategies

Synthetic StepPrimary Scale-Up ChallengeMitigation StrategyEconomic Impact
Friedel-Crafts AcylationAlCl₃ waste disposalCatalytic solvent-free process40% waste cost reduction
Hydroxymethyl ReductionExotherm managementContinuous flow hydrogenation30% cycle time reduction
ChloromethylationSOCl₂ vapor containmentSolid SOCl₂ equivalents15% CAPEX reduction
CrystallizationPolymorphism controlSeeded cooling crystallization5% yield improvement

Properties

CAS Number

853569-72-9

Product Name

3-(chloromethyl)-6-methoxy-2-methylpyridine

IUPAC Name

3-(chloromethyl)-6-methoxy-2-methylpyridine

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5H2,1-2H3

InChI Key

SCIGCCNSUGXEIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CCl

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